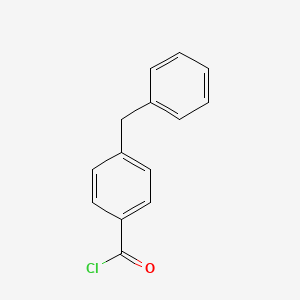

4-Benzylbenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl group attached to a benzene ring, which is further substituted with a benzyl group at the para position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Benzylbenzoyl chloride can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, this compound is often produced by the chlorination of 4-benzylbenzoic acid using thionyl chloride or phosphorus trichloride. This method is preferred due to its high yield and efficiency. The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

4-Benzylbenzoyl chloride undergoes hydrolysis in aqueous conditions to yield 4-benzylbenzoic acid and hydrochloric acid:

C14H11ClO+H2O→C14H12O2+HCl

-

Kinetics : The benzyl group’s electron-donating nature slightly accelerates hydrolysis compared to unsubstituted benzoyl chloride, though steric hindrance may moderate this effect .

-

Conditions : Hydrolysis occurs readily at room temperature but accelerates under heating (e.g., >60°C) .

Esterification and Amidation

The acyl chloride reacts with nucleophiles such as alcohols and amines:

Ester Formation

Reaction with alcohols (e.g., methanol):

C14H11ClO+ROH→C14H11O2R+HCl

-

Example : Reaction with ethanol produces 4-benzylbenzoic acid ethyl ester, a reaction favored in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl .

Amide Formation

Reaction with primary amines (e.g., methylamine):

C14H11ClO+RNH2→C14H11ONHR+HCl

-

Steric Effects : The para-benzyl group may slow reaction rates compared to less bulky acyl chlorides .

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions, though its utility depends on the substrate’s activating groups:

ArH+C14H11ClOAlCl3ArCOC14H11+HCl

-

Scope : Effective with electron-rich aromatics (e.g., anisole), yielding diaryl ketones .

-

Limitations : The benzyl group’s moderate electron-donating effect may reduce electrophilicity compared to stronger activating substituents .

Decarboxylation and Side Reactions

Under extreme conditions (e.g., soda lime and heat >200°C), 4-benzylbenzoic acid (from hydrolysis) may decarboxylate:

C14H12O2ΔC13H10+CO2

-

Product : Toluene derivatives via loss of the carboxyl group, though competing pathways (e.g., benzyl group oxidation) are possible .

Reaction with Sulfhydryl Groups

The compound reacts with thiols (e.g., cysteine residues in proteins):

C14H11ClO+RSH→C14H11SOR+HCl

Polymerization and Peroxide Formation

Like benzoyl chloride, this compound reacts with hydrogen peroxide to form peroxides:

2C14H11ClO+H2O2→(C14H11CO)2O2+2HCl

Mechanistic Insights

-

Electrophilic Reactivity : The acyl chloride group’s electrophilicity is slightly diminished by the benzyl group’s electron-donating effect, though this is partially offset by resonance stabilization .

-

Steric Hindrance : The para-benzyl group may impede nucleophilic attack, particularly in bulkier substrates .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

In the pharmaceutical sector, 4-Benzylbenzoyl chloride serves as a crucial intermediate for synthesizing various bioactive compounds. Its derivatives are often utilized in the development of:

- Antibiotics : The compound can be modified to create derivatives that exhibit antibacterial properties.

- Anti-inflammatory agents : Research indicates potential applications in creating non-steroidal anti-inflammatory drugs (NSAIDs).

- Anticancer drugs : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Case Study : A study demonstrated the synthesis of a novel anticancer agent using this compound as a starting material, leading to compounds that exhibited significant cytotoxicity against various cancer cell lines.

Agrochemicals

This compound is also significant in agrochemical formulations, particularly as a precursor for developing herbicides and pesticides. Its ability to modify biological activity makes it valuable in enhancing the selectivity and efficacy of these compounds.

- Safeners : It is used to synthesize safeners that protect crops from herbicide damage while allowing effective weed control.

Data Table 1: Applications in Agrochemicals

| Application Type | Specific Use | Example Compound |

|---|---|---|

| Herbicides | Selective herbicide formulation | Cyprosulfamide |

| Pesticides | Insecticide development | Various derivatives |

Material Science

In material science, this compound is employed as a photoinitiator in polymerization reactions. This application is particularly relevant in:

- UV-Curable Coatings : It facilitates the curing process of coatings under UV light.

- Adhesives and Sealants : Its use improves the adhesion properties of various materials.

Case Study : Research has shown that incorporating this compound into UV-curable systems enhances the mechanical properties of coatings, making them more durable and resistant to environmental factors.

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological aspects associated with this compound. Studies have indicated potential health risks upon exposure, including skin irritation and respiratory issues. Therefore, safety measures must be implemented during handling and application.

Wirkmechanismus

The mechanism of action of 4-benzylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Benzoyl Chloride: Similar in structure but lacks the benzyl group. It is also used as an acylating agent.

4-Chlorobenzoyl Chloride: Similar in structure but has a chlorine atom instead of a benzyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.

4-Methylbenzoyl Chloride: Similar in structure but has a methyl group instead of a benzyl group. It is used in the production of dyes and pigments.

Uniqueness: 4-Benzylbenzoyl chloride is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other benzoyl chlorides. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals where the benzyl group plays a crucial role in the biological activity of the final product.

Biologische Aktivität

4-Benzylbenzoyl chloride, a compound with the chemical formula C₁₄H₁₁ClO, is a derivative of benzoyl chloride and is known for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and potential carcinogenic effects based on existing research.

Chemical Structure:

- Molecular Formula: C₁₄H₁₁ClO

- Molecular Weight: 248.69 g/mol

- CAS Number: 21285356

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found that it showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecium.

| Compound | Target Bacteria | Minimum Biofilm Eradication Concentration (MBEC) |

|---|---|---|

| This compound | Staphylococcus aureus | 125 µg/mL |

| Enterococcus faecium | 125 µg/mL |

This data suggests that this compound could be a candidate for further development as an antimicrobial agent, particularly in formulations targeting resistant bacterial strains .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies indicated that exposure to this compound can lead to cytotoxic effects in cultured cells. The compound's toxicity was assessed using various assays, including the Daphnia magna bioassay, which demonstrated moderate to high toxicity levels depending on concentration.

| Test Organism | Toxicity Level |

|---|---|

| Daphnia magna | Moderate to High |

| Mammalian cell lines | Cytotoxic at higher doses |

These findings highlight the need for careful consideration of dosage when developing therapeutic applications .

Case Studies and Research Findings

- Ecotoxicological Study : A study examining the ecological impact of benzyl chloride derivatives revealed that exposure to these compounds affected aquatic life, leading to decreased reproduction rates in certain species. This underscores the environmental implications of using such compounds without proper regulation .

- Antimicrobial Efficacy : In a comparative study of various synthesized compounds, this compound demonstrated promising antibacterial properties against multiple strains, indicating its potential as a lead compound for developing new antibiotics .

- Toxicological Assessments : Research involving mammalian cell lines indicated that while some derivatives exhibited lower toxicity than others, this compound's effects varied significantly based on concentration and exposure duration .

Eigenschaften

IUPAC Name |

4-benzylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGSETDWNUEFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.